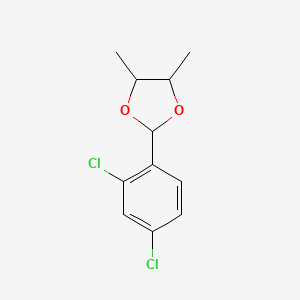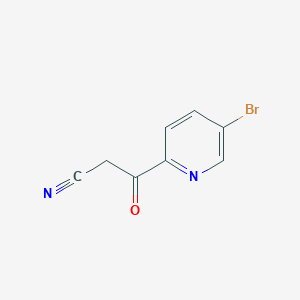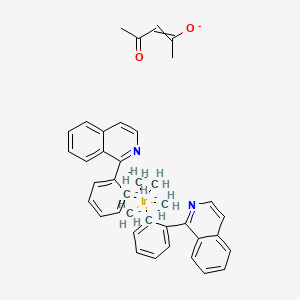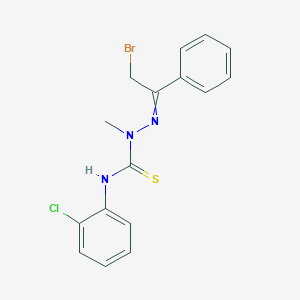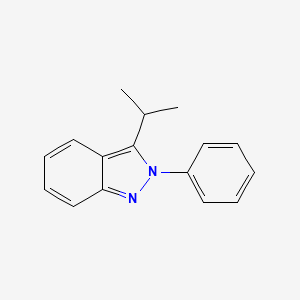
2H-Indazole, 3-(1-methylethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indazole, 3-(1-methylethyl)-2-phenyl- is a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of this compound includes an indazole core with a phenyl group at the second position and an isopropyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with appropriate aldehydes or ketones under acidic or basic conditions. Another method includes the nitrosation of indoles followed by cyclization.
Industrial Production Methods: In industrial settings, the synthesis of indazole derivatives often involves the use of metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the indazole core. The reaction conditions typically involve the use of solvents like dimethylformamide or toluene, and bases such as potassium carbonate.
Types of Reactions:
Oxidation: Indazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of indazole derivatives can lead to the formation of dihydroindazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole-3-carboxylic acids, while reduction can produce dihydroindazoles.
Wissenschaftliche Forschungsanwendungen
2H-Indazole, 3-(1-methylethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets. Indazole derivatives are known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
- 2H-Indazole, 2-methyl-3-(1-methylethyl)-
- 2H-Indazole, 2-(1,1-dimethylethyl)-3-(1-methylethyl)-
Comparison: Compared to other similar compounds, 2H-Indazole, 3-(1-methylethyl)-2-phenyl- is unique due to its specific substitution pattern. The presence of both a phenyl group and an isopropyl group on the indazole core can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct biological effects.
Eigenschaften
CAS-Nummer |
75379-01-0 |
|---|---|
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-phenyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI-Schlüssel |
MJACGXYGAMUORH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=CC=CC2=NN1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



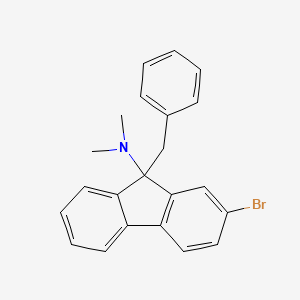
![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
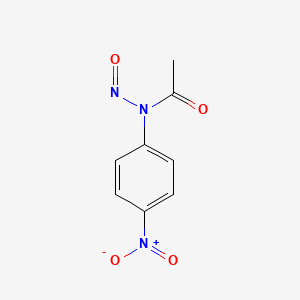


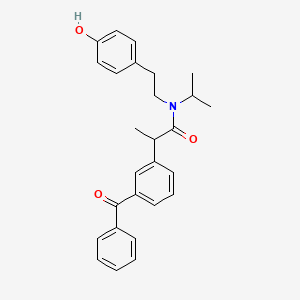
![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
